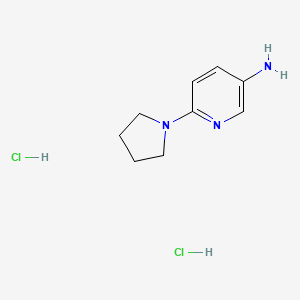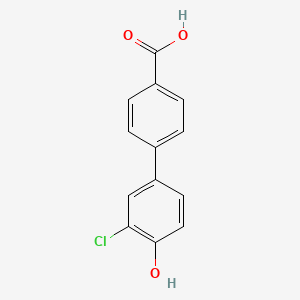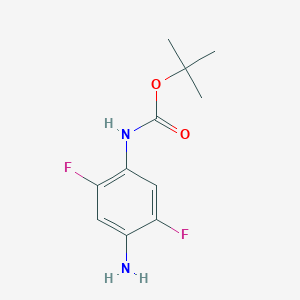
6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is a synthetic compound with potential applications in various scientific research areas. It has a molecular weight of 236.14 and its IUPAC name is 6-(1-pyrrolidinyl)-3-pyridinamine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of this compound is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 236.14 and its molecular formula is C9H15Cl2N3 .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold in Drug Discovery
The research application of 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride falls under the broader category of pyrrolidine derivatives, which are extensively used in drug discovery due to their significant role in medicinal chemistry. Pyrrolidine, a five-membered nitrogen heterocycle, is favored for its ability to efficiently explore pharmacophore space owing to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This makes it an essential scaffold for developing bioactive molecules with target selectivity. Pyrrolidine derivatives, including prolinol and pyrrolizines, have been synthesized for various biological applications, highlighting the significance of pyrrolidine rings in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, demonstrate a broad spectrum of functionalities, particularly in drug development. These compounds are celebrated for their roles in forming metal complexes, designing catalysts, and their medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The diversity and utility of heterocyclic N-oxide derivatives underscore their importance in organic synthesis, catalysis, and pharmaceuticals, aligning with the research interest in pyrrolidin-1-yl pyridin-3-ylamine derivatives (Li et al., 2019).
Role in Plant Defense Mechanisms
Research on pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, suggests its significance in plant defense against pathogens. The proline-P5C metabolism in plants is tightly regulated, especially during pathogen infection and abiotic stress. The regulation of P5C levels in plant cells, particularly in mitochondria, plays a crucial role in resistance gene-mediated and non-host resistance to invading pathogens, emphasizing the broader biological relevance of pyrrolidine derivatives (Qamar et al., 2015).
Eigenschaften
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTWFFVYVENOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)